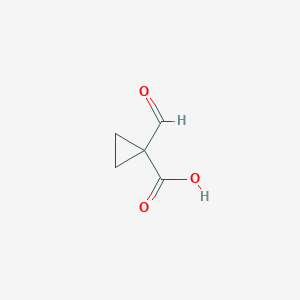

1-Formylcyclopropane-1-carboxylic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-formylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3/c6-3-5(1-2-5)4(7)8/h3H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFDXJGBNXVTWEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50619989 | |

| Record name | 1-Formylcyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88157-18-0 | |

| Record name | 1-Formylcyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-formylcyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Formylcyclopropane-1-carboxylic acid: Synthesis, Properties, and Synthetic Applications

Introduction

In the landscape of modern organic synthesis and drug discovery, the quest for novel molecular scaffolds that offer unique three-dimensional structures and functionalities is paramount. Among these, strained carbocyclic systems, particularly cyclopropane derivatives, have garnered significant attention.[1] The inherent ring strain of the cyclopropane motif not only imparts distinct conformational rigidity but also offers unique reactivity, making it a valuable bioisostere for phenyl rings and other functional groups in medicinal chemistry.[2] This guide focuses on a particularly intriguing bifunctional building block: 1-formylcyclopropane-1-carboxylic acid (CAS No. 20492-33-9). Possessing both an aldehyde and a carboxylic acid appended to the same quaternary carbon of a cyclopropane ring, this molecule presents a unique platform for the construction of complex molecular architectures, particularly in the realm of peptidomimetics and heterocyclic chemistry.[2][3] This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into its chemical properties, synthesis, and synthetic utility.

Physicochemical and Spectroscopic Profile

Precise experimental determination of the physicochemical properties of 1-formylcyclopropane-1-carboxylic acid is not widely documented in publicly available literature. However, based on its structure and data from analogous compounds, we can establish a reliable profile.

Table 1: Physicochemical Properties of 1-Formylcyclopropane-1-carboxylic acid and Related Analogues

| Property | 1-Formylcyclopropane-1-carboxylic acid (Predicted/Estimated) | Cyclopropanecarboxylic acid (Experimental) | 1-Methylcyclopropane-1-carboxylic acid (Experimental) |

| Molecular Formula | C₅H₆O₃ | C₄H₆O₂ | C₅H₈O₂ |

| Molecular Weight | 114.09 g/mol | 86.09 g/mol | 100.12 g/mol |

| Appearance | White to off-white solid | Clear colorless to light yellow liquid | Colorless crystalline solid |

| Melting Point | Not available | 14-17 °C | 30-32 °C |

| Boiling Point | Not available | 182-184 °C | 183-185 °C |

| pKa | ~4.0 - 4.5 (estimated) | 4.83 (at 25 °C)[4] | 4.87 (Predicted) |

| Solubility | Soluble in polar organic solvents (MeOH, DMSO, DMF), slightly soluble in water. | Soluble in water | Slightly soluble in water |

Expert Insight: The presence of both a polar carboxylic acid and an aldehyde group is expected to result in a higher melting point compared to its non-formylated or methylated counterparts due to stronger intermolecular hydrogen bonding. The electron-withdrawing nature of the formyl group is predicted to increase the acidity of the carboxylic acid, leading to a lower pKa value compared to cyclopropanecarboxylic acid.

Spectroscopic Characterization

The unique structural arrangement of 1-formylcyclopropane-1-carboxylic acid gives rise to a distinct spectroscopic signature.

¹H NMR (400 MHz, DMSO-d₆, δ):

-

~13.0 ppm (s, 1H): The acidic proton of the carboxylic acid, typically broad.

-

~9.5 ppm (s, 1H): The aldehydic proton.

-

1.5 - 1.7 ppm (m, 4H): The diastereotopic protons of the cyclopropane ring. The geminal and vicinal coupling constants would provide detailed structural information.

¹³C NMR (100 MHz, DMSO-d₆, δ):

-

~200 ppm: Aldehyde carbonyl carbon.

-

~170 ppm: Carboxylic acid carbonyl carbon.

-

~30 ppm: Quaternary cyclopropane carbon (C1).

-

~15 ppm: Methylene carbons of the cyclopropane ring (C2, C3).

Infrared (IR) Spectroscopy (ATR, cm⁻¹):

-

~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, characteristic broadness due to hydrogen bonding.

-

~1710 cm⁻¹ (sharp): C=O stretch of the aldehyde.

-

~1690 cm⁻¹ (sharp): C=O stretch of the carboxylic acid. The two carbonyl stretches are expected to be distinct but may overlap.

-

~1200-1300 cm⁻¹: C-O stretch of the carboxylic acid.

Mass Spectrometry (ESI-):

-

[M-H]⁻: Expected at m/z 113.02, corresponding to the deprotonated molecule.

Synthesis and Mechanistic Considerations

The synthesis of 1-formylcyclopropane-1-carboxylic acid is efficiently achieved through a two-step sequence starting from readily available materials. This process involves a Ti-Claisen condensation followed by saponification.[2][3]

Synthetic Workflow Diagram

Caption: Synthetic pathway to 1-formylcyclopropane-1-carboxylic acid.

Detailed Experimental Protocol: Synthesis of 1-Formylcyclopropane-1-carboxylic acid

Part A: Synthesis of Methyl 1-formylcyclopropanecarboxylate

-

Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Reagent Addition: The flask is cooled to -78 °C (dry ice/acetone bath). Titanium tetrachloride (TiCl₄) is added dropwise, followed by the slow addition of a suitable base, such as diisopropylethylamine (DIPEA).

-

Substrate Introduction: A solution of methyl acrylate in DCM is added dropwise to the reaction mixture.

-

Claisen Condensation: Acetaldehyde dimethyl acetal is then added slowly via the dropping funnel. The reaction is stirred at low temperature and allowed to warm gradually to room temperature overnight.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield methyl 1-formylcyclopropanecarboxylate as a colorless oil.

Part B: Saponification to 1-Formylcyclopropane-1-carboxylic acid

-

Hydrolysis: The purified methyl 1-formylcyclopropanecarboxylate is dissolved in a mixture of tetrahydrofuran (THF) and water.

-

Base Addition: Lithium hydroxide (LiOH) or sodium hydroxide (NaOH) is added, and the mixture is stirred at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Acidification and Extraction: The reaction mixture is cooled in an ice bath and acidified to pH 2-3 with dilute hydrochloric acid. The product is then extracted with ethyl acetate.

-

Isolation: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford 1-formylcyclopropane-1-carboxylic acid as a solid.

Expert Rationale: The use of a Lewis acid like TiCl₄ is crucial for activating the acrylate for the subsequent nucleophilic attack in the Claisen condensation. The choice of a non-nucleophilic base (DIPEA) prevents unwanted side reactions. The final saponification is a standard ester hydrolysis, but careful pH control during acidification is necessary to ensure the protonation of the carboxylate without causing degradation of the aldehyde.

Chemical Reactivity and Synthetic Utility

The synthetic power of 1-formylcyclopropane-1-carboxylic acid lies in the orthogonal reactivity of its two functional groups, enabling its use in multicomponent reactions (MCRs) to generate molecular complexity rapidly.

Interrupted Ugi and Passerini Reactions

This molecule is a cornerstone for "interrupted" versions of the Ugi and Passerini reactions. In a typical Ugi four-component reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide combine. By using 1-formylcyclopropane-1-carboxylic acid, both the aldehyde and carboxylic acid functionalities are present in the same molecule. This unique arrangement leads to the formation of novel, strained heterocyclic scaffolds, such as β-lactams, by intercepting the reaction intermediates.[2][3]

Reaction Mechanism Diagram: Interrupted Ugi Reaction

Sources

synthesis of 1-Formylcyclopropane-1-carboxylic acid

An In-depth Technical Guide to the Synthesis of 1-Formylcyclopropane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Formylcyclopropane-1-carboxylic acid is a valuable building block in medicinal chemistry, offering a unique combination of a strained cyclopropane ring and two distinct reactive functional groups. This guide provides a comprehensive overview of a plausible and robust synthetic route to this target molecule, starting from the readily available diethyl cyclopropane-1,1-dicarboxylate. The presented pathway emphasizes strategic functional group manipulations, including a critical selective mono-reduction of a geminal diester, followed by a mild oxidation and subsequent ester hydrolysis. Each step is detailed with theoretical justification, practical experimental protocols, and safety considerations, grounded in established chemical principles.

Introduction: The Significance of the Cyclopropane Motif

The cyclopropane ring, a recurring motif in numerous natural products and pharmaceuticals, imparts unique conformational rigidity and metabolic stability to molecules.[1] The incorporation of both a formyl and a carboxylic acid group onto a single carbon of this three-membered ring system in 1-Formylcyclopropane-1-carboxylic acid creates a bifunctional scaffold with significant potential for the synthesis of complex molecular architectures and novel drug candidates. The aldehyde can serve as a handle for reductive amination, Wittig reactions, or aldol condensations, while the carboxylic acid provides a site for amide bond formation or other derivatizations. This guide aims to provide a detailed, field-proven synthetic strategy to access this versatile building block.

Proposed Synthetic Pathway: A Strategic Approach

The most logical and experimentally feasible approach to the commences with a commercially available or readily synthesized geminal diester, diethyl cyclopropane-1,1-dicarboxylate. This strategy hinges on the selective manipulation of one of the two ester functionalities. The overall synthetic route is depicted below:

Caption: Proposed synthetic pathway for 1-Formylcyclopropane-1-carboxylic acid.

Part 1: Synthesis of the Starting Material: Diethyl Cyclopropane-1,1-dicarboxylate

The synthesis of the starting diester is a well-established procedure, typically achieved through the reaction of diethyl malonate with a 1,2-dihaloethane in the presence of a base.[2][3]

Experimental Protocol: Synthesis of Diethyl Cyclopropane-1,1-dicarboxylate

-

Materials: Diethyl malonate, 1,2-dibromoethane, sodium ethoxide, absolute ethanol.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

-

Cool the sodium ethoxide solution in an ice bath and add diethyl malonate dropwise with stirring.

-

After the addition is complete, add 1,2-dibromoethane dropwise at a rate that maintains a gentle reflux.

-

Once the addition is complete, heat the mixture to reflux for 2-3 hours.

-

Cool the reaction mixture, and pour it into a mixture of ice and water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield pure diethyl cyclopropane-1,1-dicarboxylate.[4]

-

Part 2: The Crucial Step: Selective Mono-reduction

The selective reduction of one ester group in a geminal diester to a primary alcohol is a challenging yet critical transformation. Standard reducing agents like lithium aluminum hydride (LiAlH₄) tend to reduce both esters. Therefore, a milder reagent or carefully controlled reaction conditions are necessary. A combination of sodium borohydride (NaBH₄) and a Lewis acid like lithium chloride (LiCl) can exhibit enhanced reactivity and selectivity for the reduction of one ester group.[5]

Experimental Protocol: Selective Mono-reduction to Ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate

-

Materials: Diethyl cyclopropane-1,1-dicarboxylate, sodium borohydride, lithium chloride, anhydrous tetrahydrofuran (THF), ethanol.

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium chloride in anhydrous THF.

-

Add sodium borohydride to the suspension and stir for 15 minutes at room temperature.

-

Add a solution of diethyl cyclopropane-1,1-dicarboxylate in anhydrous THF dropwise to the reaction mixture.

-

After the addition, add a controlled amount of ethanol dropwise.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Quench the reaction by the slow addition of an acidic aqueous solution (e.g., 1 M HCl) at 0 °C.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate.

-

Part 3: Mild Oxidation to the Aldehyde

The oxidation of the primary alcohol to the corresponding aldehyde requires mild conditions to prevent over-oxidation to the carboxylic acid. The Swern oxidation and the Dess-Martin periodinane (DMP) oxidation are excellent choices for this transformation due to their high selectivity and tolerance for other functional groups.[6][7][8][9]

Experimental Protocol 3a: Swern Oxidation

-

Materials: Oxalyl chloride, dimethyl sulfoxide (DMSO), triethylamine, dichloromethane (DCM), ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate.

-

Procedure:

-

To a solution of oxalyl chloride in anhydrous DCM at -78 °C (dry ice/acetone bath) under an inert atmosphere, add a solution of DMSO in anhydrous DCM dropwise.

-

Stir the mixture for 15 minutes.

-

Add a solution of ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate in anhydrous DCM dropwise.

-

Stir for an additional 30 minutes at -78 °C.

-

Add triethylamine dropwise, stir for 15 minutes at -78 °C, and then allow the reaction to warm to room temperature.

-

Quench the reaction with water and extract with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield ethyl 1-formylcyclopropane-1-carboxylate.[1][10][11]

-

Experimental Protocol 3b: Dess-Martin Periodinane (DMP) Oxidation

-

Materials: Dess-Martin periodinane, dichloromethane (DCM), ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate.

-

Procedure:

-

To a solution of ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate in anhydrous DCM, add Dess-Martin periodinane in one portion at room temperature.

-

Stir the reaction mixture until TLC analysis indicates the complete consumption of the starting material (typically 1-2 hours).

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

-

Stir vigorously until the layers are clear.

-

Separate the layers and extract the aqueous layer with DCM.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.[12]

-

Part 4: Final Step - Ester Hydrolysis

The final step in the synthesis is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is a standard transformation that can be achieved under either acidic or basic conditions. Basic hydrolysis followed by acidification is often preferred for its irreversibility.

Experimental Protocol: Hydrolysis to 1-Formylcyclopropane-1-carboxylic Acid

-

Materials: Ethyl 1-formylcyclopropane-1-carboxylate, lithium hydroxide (LiOH), tetrahydrofuran (THF), water, 1 M hydrochloric acid (HCl).

-

Procedure:

-

Dissolve ethyl 1-formylcyclopropane-1-carboxylate in a mixture of THF and water.

-

Add lithium hydroxide and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-Formylcyclopropane-1-carboxylic acid.

-

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |

| Diethyl cyclopropane-1,1-dicarboxylate | C₉H₁₄O₄ | 186.21 | Colorless liquid, soluble in organic solvents.[4] |

| Ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate | C₇H₁₂O₃ | 144.17 | Expected to be a viscous oil or low-melting solid. |

| Ethyl 1-formylcyclopropane-1-carboxylate | C₇H₁₀O₃ | 142.15 | Expected to be a liquid, potentially sensitive to oxidation and polymerization. |

| 1-Formylcyclopropane-1-carboxylic acid | C₅H₆O₃ | 114.10 | Expected to be a solid, potentially existing in equilibrium with its hydrate. |

Conclusion

The , a valuable bifunctional building block, can be effectively achieved through a multi-step sequence starting from diethyl cyclopropane-1,1-dicarboxylate. The key to this synthetic route lies in the successful selective mono-reduction of the geminal diester, followed by well-established mild oxidation and ester hydrolysis protocols. This guide provides a detailed and logical framework for researchers to access this important molecule, enabling further exploration of its utility in the development of novel therapeutics and complex organic synthesis.

References

-

Organic Syntheses, Coll. Vol. 6, p.374 (1988); Vol. 56, p.32 (1977). [Link][2]

-

US Patent 5,869,737, Process for the preparation of cyclopropane-1,1-dicarboxylic acid derivatives. [3]

-

Organic Chemistry Portal, Synthesis of cyclopropanes. [Link][13]

-

Request PDF, Selective Reduction of gem-Dichlorocyclopropane Derivatives. [Link][14]

-

The Royal Society of Chemistry, Lewis acid-catalyzed one-pot thioalkenylation of donor-acceptor cyclopropanes using in situ generated dithiocarbamates and propiolates. [Link][15]

-

Semantic Scholar, Reductions of Organic Functional Groups Using NaBH4 OR NaBH4/LiCl in Diglyme at 125 TO 162 °C. [Link][5]

-

Green Chemistry (RSC Publishing), Electrocatalytic synthesis of α,α-gem-dihalide ketones from α-mono-halide ketones and unexpected dimer condensation. [Link][16]

-

Master Organic Chemistry, Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link][6]

-

EP0857712B1, Process for the preparation of cyclopropane-1,1-dicarboxylic acid. [17]

-

Chemistry Steps, Dess–Martin periodinane (DMP) oxidation. [Link][7]

-

PubMed, Evaluation of gem-Diacetates as Alternative Reagents for Enzymatic Regio- and Stereoselective Acylation of Alcohols. [Link][18]

-

Organic & Biomolecular Chemistry (RSC Publishing), Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. [Link][19]

-

YouTube, MCQ-252: Reaction of Cyclopropane derivative by Dr Tanmoy Biswas. [Link][20]

-

Organic Chemistry Portal, Schwartz's Reagent, Zirconocene Chloride Hydride. [Link][21]

-

YouTube, Swern Oxidation | Named Reactions | Organic Chemistry Lessons. [Link][22]

-

Chemical Communications (RSC Publishing), Triphenylmethyldifluoramine: a stable reagent for the synthesis of gem-bis(difluoramines). [Link][23]

-

Chemistry LibreTexts, Acid Anhydrides react with alcohols to form esters. [Link][24]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives - Google Patents [patents.google.com]

- 4. Diethyl cyclopropane-1,1-dicarboxylate | C9H14O4 | CID 73790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. researchgate.net [researchgate.net]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 12. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 13. Cyclopropane synthesis [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. rsc.org [rsc.org]

- 16. Electrocatalytic synthesis of α,α-gem-dihalide ketones from α-mono-halide ketones and unexpected dimer condensation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. EP0857712B1 - Process for the preparation of cyclopropane-1,1-dicarboxylic acid - Google Patents [patents.google.com]

- 18. Evaluation of gem-Diacetates as Alternative Reagents for Enzymatic Regio- and Stereoselective Acylation of Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. m.youtube.com [m.youtube.com]

- 21. Schwartz's Reagent, Zirconocene Chloride Hydride [organic-chemistry.org]

- 22. youtube.com [youtube.com]

- 23. Triphenylmethyldifluoramine: a stable reagent for the synthesis of gem-bis(difluoramines) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 24. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 1-Formylcyclopropane-1-carboxylic Acid as a Modulator of Ethylene Biosynthesis

Foreword

The field of plant biology is continually seeking novel chemical tools to dissect and manipulate physiological processes. The plant hormone ethylene plays a pivotal role in a myriad of developmental stages, from seed germination to fruit ripening and senescence.[1][2][3] Consequently, the ability to precisely control ethylene biosynthesis is of significant interest to researchers and the agricultural industry. This guide delves into the hypothesized mechanism of action of a lesser-known compound, 1-Formylcyclopropane-1-carboxylic acid, as a potential modulator of the ethylene biosynthesis pathway. Drawing upon established knowledge of this pathway and proven experimental methodologies, we will explore a scientifically grounded hypothesis and provide a comprehensive framework for its investigation. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel regulators of plant growth and development.

Introduction: Unveiling a Potential New Player in Ethylene Regulation

1-Formylcyclopropane-1-carboxylic acid is a structural analog of 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor to ethylene in higher plants.[4][5][6] While ACC's role is well-established, the biological activity of its formyl derivative remains largely unexplored. The structural similarity between these two molecules, particularly the shared cyclopropane carboxylic acid core, strongly suggests a potential interaction with the enzymatic machinery of the ethylene biosynthesis pathway.

This guide puts forth the central hypothesis that 1-Formylcyclopropane-1-carboxylic acid acts as a competitive inhibitor of ACC oxidase (ACO) , the terminal enzyme in the ethylene biosynthesis pathway. By competing with the native substrate, ACC, for binding to the active site of ACO, this compound could effectively modulate ethylene production. This document will provide a detailed exploration of this hypothesis, grounded in the established principles of enzyme kinetics and plant biochemistry, and will outline a comprehensive experimental strategy to validate this proposed mechanism of action.

The Ethylene Biosynthesis Pathway: A Primer

A thorough understanding of the ethylene biosynthesis pathway is crucial for contextualizing the hypothesized action of 1-Formylcyclopropane-1-carboxylic acid. The production of ethylene from the amino acid methionine is a two-step process:[3][4][5]

-

Conversion of S-adenosyl-L-methionine (SAM) to ACC: This initial and often rate-limiting step is catalyzed by the enzyme ACC synthase (ACS) .[5][7]

-

Oxidation of ACC to Ethylene: The final step involves the oxidation of ACC to ethylene, cyanide, and carbon dioxide by the enzyme ACC oxidase (ACO) .[1][7][8] This reaction requires the presence of Fe(II) as a cofactor and ascorbate as a reductant.[7]

The regulation of this pathway is intricate, with both ACS and ACO being subject to transcriptional and post-translational controls, allowing for precise spatial and temporal modulation of ethylene production in response to developmental and environmental cues.[1][7]

Caption: The Ethylene Biosynthesis Pathway.

Hypothesized Mechanism of Action: Competitive Inhibition of ACC Oxidase

We propose that 1-Formylcyclopropane-1-carboxylic acid functions as a competitive inhibitor of ACC oxidase. This hypothesis is predicated on the following points:

-

Structural Analogy: The core cyclopropane carboxylic acid structure of the molecule mimics that of the natural substrate, ACC. This structural similarity suggests that it may be recognized by and bind to the active site of ACO.

-

Altered Functional Group: The replacement of the amino group in ACC with a formyl group in 1-Formylcyclopropane-1-carboxylic acid is a critical modification. While the molecule may bind to the active site, this altered functional group could render it a poor substrate for the oxidative reaction catalyzed by ACO, or it may bind in a manner that prevents the catalytic cycle from proceeding. This would lead to the occupation of the active site without the production of ethylene, thus competitively inhibiting the conversion of ACC.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene! - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACO): The Enzyme That Makes the Plant Hormone Ethylene [frontiersin.org]

- 4. ffhdj.com [ffhdj.com]

- 5. Frontiers | 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACO): The Enzyme That Makes the Plant Hormone Ethylene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | A 1-aminocyclopropane-1-carboxylic-acid (ACC) dipeptide elicits ethylene responses through ACC-oxidase mediated substrate promiscuity [frontiersin.org]

An In-depth Technical Guide to the Thermodynamic Properties of 1-Formylcyclopropane-1-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropane ring is a recurring motif in numerous biologically active molecules and approved pharmaceuticals. Its inherent ring strain and unique electronic properties impart conformational rigidity and novel metabolic profiles, making it a valuable scaffold in medicinal chemistry. 1-Formylcyclopropane-1-carboxylic acid, a bifunctionalized cyclopropane, represents a key building block for the synthesis of more complex derivatives. A thorough understanding of its thermodynamic properties—namely its enthalpy of formation, entropy, and Gibbs free energy of formation—is paramount for predicting its stability, reactivity, and the feasibility of synthetic routes. This guide provides a comprehensive overview of the theoretical and experimental methodologies for determining these critical parameters, offering field-proven insights and detailed protocols to empower researchers in their drug discovery and development endeavors.

The Strategic Importance of Thermodynamic Data in Drug Development

In the landscape of drug development, thermodynamic parameters are not mere academic curiosities; they are foundational pillars that inform critical decisions. The Gibbs free energy of formation (ΔG°f) of a molecule is the ultimate arbiter of its thermodynamic stability. A less negative or positive ΔG°f can indicate a higher energy state, which might be desirable for achieving specific biological activities but could also signal potential instability under physiological or storage conditions.

The enthalpy of formation (ΔH°f) provides insight into the energetic cost of forming the molecule from its constituent elements. For a strained system like a cyclopropane derivative, this value is of particular interest as it quantifies the energy "stored" within the molecule's bonds. This stored energy can influence reaction kinetics and metabolic pathways.

Finally, the standard entropy (S°) is a measure of the molecule's disorder. Understanding the entropy of a molecule and how it changes during a reaction is crucial for predicting the spontaneity of transformations and for optimizing reaction conditions to favor product formation. For drug candidates, these thermodynamic data are instrumental in process chemistry, enabling the development of safe, efficient, and scalable synthetic routes.

Theoretical and Computational Approaches to Thermodynamic Property Prediction

In the absence of direct experimental data for 1-Formylcyclopropane-1-carboxylic acid, computational and estimation methods provide a robust starting point for understanding its thermodynamic landscape.

Group Contribution Methods: A Rapid Estimation Tool

Group contribution methods are empirical techniques that estimate thermodynamic properties by summing the contributions of a molecule's constituent functional groups.[1] These methods are computationally inexpensive and offer a valuable first approximation.[2]

The Joback method is a widely used group contribution scheme that assumes no interactions between the functional groups.[3][4] The estimation is based on a simple summation of group contributions.

To estimate the thermodynamic properties of 1-Formylcyclopropane-1-carboxylic acid using the Joback method, the molecule is first deconstructed into its constituent groups:

-

>C< (ring): One quaternary carbon atom within the cyclopropane ring.

-

-CH2- (ring): Two methylene groups within the cyclopropane ring.

-

-CHO (aldehyde): One formyl group.

-

-COOH (carboxylic acid): One carboxylic acid group.

The estimated property (P) is calculated using the general formula:

P = Σ (Contribution of each group) + C

Where C is a constant specific to the property being calculated.

Table 1: Joback Group Contributions for 1-Formylcyclopropane-1-carboxylic acid

| Property | >C< (ring) | -CH2- (ring) (x2) | -CHO | -COOH | Estimated Value |

| ΔH°f (kJ/mol) | 74.11 | 2 * 15.37 | -120.57 | -379.71 | -395.47 |

| ΔG°f (kJ/mol) | 76.20 | 2 * 21.06 | -110.85 | -360.79 | -353.32 |

| Heat Capacity (Cp) at 298.15 K (J/mol·K) | -11.30 | 2 * 24.53 | 36.42 | 55.68 | 129.86 |

Note: Group contribution values are sourced from standard Joback method tables. The accuracy of the Joback method is generally considered to be moderate.[5]

The Benson group increment theory is a more refined group contribution method that considers the immediate atomic neighborhood of each group.[6] This approach generally offers higher accuracy than the Joback method.[2] The theory relies on experimentally derived group additivity values (GAVs).[7]

For 1-Formylcyclopropane-1-carboxylic acid, the Benson groups would be:

-

C-(C)2(H)2: Two carbons in the cyclopropane ring bonded to two other carbons and two hydrogens.

-

C-(C)3(CO): The quaternary carbon bonded to two ring carbons, the carbonyl of the aldehyde, and the carbonyl of the carboxylic acid.

-

CO-(C)(H): The carbonyl group of the aldehyde.

-

CO-(C)(O): The carbonyl group of the carboxylic acid.

-

O-(CO)(H): The hydroxyl group of the carboxylic acid.

A significant challenge is that specific GAVs for a quaternary carbon within a cyclopropane ring attached to two carbonyls may not be readily available in standard tables, necessitating further estimation or computational derivation.

Quantum Chemistry: High-Accuracy Computational Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method for calculating the electronic structure of molecules, from which thermodynamic properties can be derived with high accuracy.[8][9]

The following workflow outlines the necessary steps for a robust DFT calculation of the thermodynamic properties of 1-Formylcyclopropane-1-carboxylic acid.

Caption: Workflow for DFT calculation of thermodynamic properties.

-

Construct the Molecule: Build the 3D structure of 1-Formylcyclopropane-1-carboxylic acid using a molecular modeling software (e.g., Avogadro, GaussView).

-

Select a Functional and Basis Set:

-

Rationale: The choice of functional and basis set is a critical balance between accuracy and computational cost.[10] For a molecule of this size, a hybrid functional like B3LYP or a range-separated hybrid with dispersion correction like ωB97X-D is recommended for good accuracy in thermochemical calculations.[11][12] A Pople-style basis set such as 6-31G(d) is a reasonable starting point for geometry optimization, while a larger, correlation-consistent basis set like cc-pVTZ is advisable for final energy calculations to improve accuracy.[13][14]

-

-

Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. This step is crucial as thermodynamic properties are dependent on the molecular structure.

-

Frequency Calculation: Once the geometry is optimized, perform a frequency calculation at the same level of theory.

-

Self-Validation: A successful frequency calculation with no imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

-

Thermochemical Analysis: The output of the frequency calculation provides the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy and entropy, and the heat capacity. These values are used to calculate the standard enthalpy of formation, standard entropy, and Gibbs free energy of formation.

Experimental Determination of Thermodynamic Properties

Experimental measurements provide the most accurate and reliable thermodynamic data. The following sections detail the primary techniques for determining the enthalpy of formation and heat capacity of 1-Formylcyclopropane-1-carboxylic acid.

Synthesis of 1-Formylcyclopropane-1-carboxylic acid

Enthalpy of Combustion via Bomb Calorimetry

Bomb calorimetry is the gold standard for determining the enthalpy of combustion (ΔH°c) of solid and liquid organic compounds.[17] From this value, the standard enthalpy of formation (ΔH°f) can be calculated using Hess's Law.

Caption: Workflow for determining ΔH°f via bomb calorimetry.

-

Calibration:

-

Accurately weigh a pellet of a standard substance with a known heat of combustion, such as benzoic acid.[18]

-

Place the pellet in the bomb, add a measured length of ignition wire, and add 1 mL of deionized water to ensure saturation of the final atmosphere with water vapor.

-

Seal the bomb and charge it with high-purity oxygen to approximately 30 atm.[19]

-

Submerge the bomb in a known volume of water in the calorimeter's insulating jacket.

-

Allow the system to reach thermal equilibrium, then ignite the sample.

-

Record the temperature change (ΔT) of the water.

-

Calculate the heat capacity of the calorimeter (Ccal) using the known heat of combustion of the standard.

-

-

Sample Measurement:

-

Repeat the procedure with a precisely weighed pellet of 1-Formylcyclopropane-1-carboxylic acid.

-

Measure the temperature change upon combustion.

-

-

Calculations:

-

The heat released by the combustion of the sample (q_comb) is calculated using: q_comb = - (Ccal * ΔT) - q_wire where q_wire is the heat released by the combustion of the ignition wire.

-

The molar enthalpy of combustion (ΔH°c) is then determined by dividing q_comb by the number of moles of the sample.

-

The standard enthalpy of formation (ΔH°f) is calculated using Hess's Law, based on the balanced combustion reaction: C5H6O3(s) + 4.5 O2(g) → 5 CO2(g) + 3 H2O(l) ΔH°c = [5 * ΔH°f(CO2) + 3 * ΔH°f(H2O)] - [ΔH°f(C5H6O3) + 4.5 * ΔH°f(O2)] The ΔH°f values for CO2, H2O, and O2 are well-established.

-

Heat Capacity and Entropy via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a technique used to measure the heat capacity (Cp) of a substance as a function of temperature.[18][20] By measuring Cp from near absolute zero up to the standard temperature (298.15 K), the standard entropy (S°) can be determined.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards, such as indium.[21]

-

Baseline Measurement: Run a temperature program with an empty sample pan and an empty reference pan to obtain a baseline heat flow.

-

Standard Measurement: Place a sapphire standard (with a well-known heat capacity) in the sample pan and run the same temperature program.

-

Sample Measurement: Replace the sapphire standard with a precisely weighed sample of 1-Formylcyclopropane-1-carboxylic acid and repeat the temperature program.

-

Calculation of Heat Capacity: The heat capacity of the sample (Cp,sample) is calculated at a given temperature using the following equation: Cp,sample = (DSC_sample / DSC_std) * (mass_std / mass_sample) * Cp,std Where DSC is the difference in heat flow between the sample/standard and the baseline, and Cp,std is the known heat capacity of the sapphire standard.[22]

Data Synthesis and Application

The combination of estimated, computationally derived, and experimentally determined thermodynamic data provides a comprehensive profile of 1-Formylcyclopropane-1-carboxylic acid.

Table 2: Summary of Thermodynamic Data for Related Compounds

| Compound | ΔH°f (gas, kJ/mol) | S° (gas, J/mol·K) | Source |

| Cyclopropane | +53.3 | 237.5 | NIST Chemistry WebBook |

| Cyclopropanecarboxylic acid | -317.90 (Joback est.) | - | Cheméo[7] |

This comparative data is invaluable for validating the results obtained for 1-Formylcyclopropane-1-carboxylic acid. For instance, the introduction of the formyl and carboxylic acid groups is expected to make the enthalpy of formation significantly more negative compared to cyclopropane, which is consistent with the Joback estimation.

Conclusion

While direct experimental thermodynamic data for 1-Formylcyclopropane-1-carboxylic acid is not currently published, this guide has outlined a clear and robust pathway for its determination. By leveraging the synergistic strengths of group contribution methods for rapid estimation, high-accuracy DFT calculations for in-silico prediction, and definitive experimental techniques like bomb calorimetry and DSC, researchers can confidently establish the thermodynamic profile of this important synthetic building block. This knowledge is not only fundamental to the chemical understanding of this molecule but is also a critical enabler for its application in the rational design and efficient synthesis of next-generation pharmaceuticals.

References

-

Grimme, S., Hansen, A., Brandenburg, J. G., & Bannwarth, C. (2017). Best-Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]

-

Prasanna, M. D., & Vani, C. (2019). How do we choose basis set and DFT functional for structure optimization?. ResearchGate. [Link]

-

Cheméo. (n.d.). Cyclopropanecarboxylic acid. [Link]

-

Singh, R., & Singh, O. M. (2014). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses, 91, 166-174. [Link]

-

Aimil Ltd. (2023). Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry. Aimil Blog. [Link]

-

Wikipedia. (2023). Joback method. [Link]

-

ASTM International. (2018). ASTM E1269-11(2018) Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry. [Link]

-

Organic Chemistry with Victor. (2023). Synthesis of Cyclopropanecarboxylic Acid. [Link]

-

Wikipedia. (2023). Benson group increment theory. [Link]

-

University of Rochester. (n.d.). HEAT OF COMBUSTION: BOMB CALORIMETER. [Link]

- Mao, Y., et al. (2016). The J. Chem. Phys. 145, 044109.

-

Molecular Knowledge Systems, Inc. (n.d.). Boiling Point: Joback's Method. [Link]

- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.

-

TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC) Theory and Applications. [Link]

-

Holmes, J. L., & Aubry, C. (2011). Group additivity values for estimating the enthalpy of formation of organic compounds: an update and reappraisal. 1. C, H, and O. The Journal of Physical Chemistry A, 115(38), 10576–10586. [Link]

-

Reddit. (2022). How do I decide which method/functional/basis set to use when approaching computational chemistry?. [Link]

- Bayer AG. (1982).

-

Thermo Python Library. (n.d.). Joback Group Contribution Method. [Link]

-

Schleife, A. (2022). Density Functional Theory: Introduction and Applications. YouTube. [Link]

-

Chemistry For Everyone. (2023). How Do You Set Up A Bomb Calorimeter Correctly?. YouTube. [Link]

-

Thomas, L. C. (2023). Heat–Cool: A Simpler Differential Scanning Calorimetry Approach for Measuring the Specific Heat Capacity of Liquid Materials. MDPI. [Link]

-

Katari, N. K., Jonnalagadda, S. B., & Gundla, R. (2020). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Scientific reports, 10(1), 1-10. [Link]

-

Rose-Hulman Institute of Technology. (n.d.). ME 354 Lab - Bomb Calorimeter Experiment. [Link]

-

Grimme, S., Hansen, A., Brandenburg, J. G., & Bannwarth, C. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ResearchGate. [Link]

-

JoVE. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. [Link]

-

University of Missouri–St. Louis. (n.d.). GAV. [Link]

-

EgiChem. (n.d.). Properties Estimation with the Joback method. [Link]

-

Kitchin Research Group. (n.d.). Modeling materials using density functional theory. [Link]

-

Raj, G. A., & Raj, S. A. (2014). Experimental Evaluation of Procedures for Heat Capacity Measurement by Differential Scanning Calorimetry. ResearchGate. [Link]

-

Šimon, P. (2003). MEASUREMENT OF HEAT CAPACITY BY DIFFERENTIAL SCANNING CALORIMETRY. ResearchGate. [Link]

-

Chemistry Stack Exchange. (2015). DFT Functional Selection Criteria. [Link]

-

IFP Energies nouvelles. (n.d.). Example 3-7: Evaluate critical temperatures using the group contribution methods of Joback and Gani. [Link]

-

Organic Syntheses. (n.d.). Cyclopropanecarboxylic Acid. [Link]

-

Chemistry LibreTexts. (2021). Strain Energy in Organic Compounds - Bomb Calorimetry. [Link]

-

Chickos, J. S., & Acree, W. E. (2003). A Group Additivity Approach for the Estimation of Heat Capacities of Organic Liquids and Solids at 298 K. Journal of Chemical & Engineering Data, 48(3), 715-724. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Group additivity values for estimating the enthalpy of formation of organic compounds: an update and reappraisal. 1. C, H, and O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Joback method - Wikipedia [en.wikipedia.org]

- 4. EgiChem | Tools [egichem.com]

- 5. thermo.readthedocs.io [thermo.readthedocs.io]

- 6. attaccalite.com [attaccalite.com]

- 7. nist.gov [nist.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. kitchingroup.cheme.cmu.edu [kitchingroup.cheme.cmu.edu]

- 10. reddit.com [reddit.com]

- 11. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. mse.ucr.edu [mse.ucr.edu]

- 23. mdpi.com [mdpi.com]

The Synthetic Versatility of 1-Formylcyclopropane-1-carboxylic Acid: A Technical Guide for Drug Discovery

Introduction: The Strategic Value of Constrained Bifunctional Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular architectures that offer both structural rigidity and versatile chemical handles is paramount. The cyclopropane ring, a motif of significant interest, imparts a unique conformational constraint on molecules, which can be highly advantageous for optimizing binding affinity and selectivity to biological targets. When this strained three-membered ring is further endowed with orthogonal chemical functionalities, its value as a synthetic building block escalates considerably. 1-Formylcyclopropane-1-carboxylic acid stands out as a prime example of such a scaffold, possessing both an electrophilic aldehyde and a nucleophilic/ionizable carboxylic acid. This unique combination on a compact, rigid core makes it a powerful intermediate for the synthesis of complex pharmaceutical agents. This guide provides an in-depth exploration of the synthesis, properties, and synthetic applications of 1-formylcyclopropane-1-carboxylic acid, with a focus on its practical utility for researchers and scientists in drug development.

Synthesis of 1-Formylcyclopropane-1-carboxylic Acid and its Precursors

The direct synthesis of 1-Formylcyclopropane-1-carboxylic acid is not widely documented, likely due to the potential for self-reaction between the aldehyde and carboxylic acid moieties under certain conditions. A more practical and common approach involves the synthesis of its ester precursor, Methyl 1-Formylcyclopropanecarboxylate, followed by a straightforward hydrolysis.

Established Synthesis of Methyl 1-Formylcyclopropanecarboxylate

A reliable and well-documented method for the synthesis of Methyl 1-Formylcyclopropanecarboxylate is the Ti-Claisen condensation followed by a base-mediated cyclization[1]. This two-step, one-pot procedure offers a scalable and efficient route to this key intermediate.

Step 1: Ti-Claisen Condensation to form Methyl 4-chloro-2-formylbutanoate

The initial step involves the formylation of methyl 4-chlorobutanoate using methyl formate in the presence of titanium tetrachloride (TiCl₄). The choice of a strong Lewis acid like TiCl₄ is crucial for activating the ester towards C-acylation.

Step 2: Intramolecular Cyclization to Methyl 1-Formylcyclopropanecarboxylate

The crude methyl 4-chloro-2-formylbutanoate is then treated with a base, such as potassium carbonate, to effect an intramolecular nucleophilic substitution, forming the cyclopropane ring.

Experimental Protocol: Synthesis of Methyl 1-Formylcyclopropanecarboxylate [1]

-

Materials:

-

Methyl 4-chlorobutanoate

-

Methyl formate

-

Titanium tetrachloride (TiCl₄)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Potassium carbonate (K₂CO₃)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of methyl 4-chlorobutanoate and methyl formate in dichloromethane at 0 °C, add titanium tetrachloride dropwise.

-

After the addition is complete, add triethylamine dropwise, maintaining the temperature between 0 and 15 °C.

-

Stir the reaction mixture for 1.5 hours.

-

Quench the reaction with water and extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain crude methyl 4-chloro-2-formylbutanoate.

-

Dissolve the crude intermediate in ethyl acetate and add potassium carbonate.

-

Stir the suspension at room temperature for 1 hour.

-

Filter the mixture and wash the solid with ethyl acetate.

-

Concentrate the filtrate under reduced pressure and purify the residue by distillation to afford Methyl 1-Formylcyclopropanecarboxylate.

-

Hydrolysis to 1-Formylcyclopropane-1-carboxylic acid

The final step to obtain the title compound is the hydrolysis of the methyl ester. Standard saponification conditions followed by careful acidification are generally effective.

Experimental Protocol: Hydrolysis of Methyl 1-Formylcyclopropanecarboxylate

-

Materials:

-

Methyl 1-Formylcyclopropanecarboxylate

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) or Methanol (MeOH)

-

Water

-

Hydrochloric acid (HCl, 1M)

-

Ethyl acetate (EtOAc)

-

Brine

-

Sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve Methyl 1-Formylcyclopropanecarboxylate in a mixture of THF (or MeOH) and water.

-

Add an aqueous solution of LiOH (or NaOH) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture to pH ~3 with 1M HCl at 0 °C.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield 1-Formylcyclopropane-1-carboxylic acid.

-

Alternative Synthetic Strategies

While the above method is well-established, other synthetic routes can be envisioned, leveraging known transformations in organic chemistry.

-

Oxidation of 1-(Hydroxymethyl)cyclopropane-1-carboxylic acid: The corresponding primary alcohol, 1-(hydroxymethyl)cyclopropane-1-carboxylic acid, is commercially available. Its selective oxidation to the aldehyde would provide the target compound. A variety of mild oxidizing agents could be employed for this transformation.

-

Ozonolysis of 1-Vinylcyclopropane-1-carboxylic acid ester: Ozonolysis is a powerful method for cleaving carbon-carbon double bonds to form carbonyl compounds[2][3][4]. The synthesis of a 1-vinylcyclopropane-1-carboxylic acid ester followed by ozonolysis with a reductive workup would yield the desired formyl derivative.

The following diagram illustrates the primary and alternative synthetic pathways to 1-Formylcyclopropane-1-carboxylic acid.

Caption: Synthetic pathways to 1-Formylcyclopropane-1-carboxylic acid.

Chemical Properties and Reactivity

1-Formylcyclopropane-1-carboxylic acid is a unique bifunctional molecule, and its reactivity is dictated by the interplay of the aldehyde, the carboxylic acid, and the strained cyclopropane ring.

| Property | Value (Predicted) |

| Molecular Formula | C₅H₆O₃ |

| Molecular Weight | 114.10 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Soluble in polar organic solvents and aqueous base |

| pKa | Estimated to be in the range of 4-5 |

The aldehyde group is susceptible to a wide range of nucleophilic additions and reductive aminations, making it an excellent handle for introducing diversity. The carboxylic acid can be activated for amide bond formation, esterification, or reduction. The presence of both functionalities on the same carbon atom of the cyclopropane ring offers opportunities for intramolecular reactions to form novel bicyclic systems.

The following diagram illustrates the key reactive sites of 1-Formylcyclopropane-1-carboxylic acid.

Caption: Key reactive sites of 1-Formylcyclopropane-1-carboxylic acid.

Applications in Drug Discovery and Development

The true value of 1-Formylcyclopropane-1-carboxylic acid and its ester precursor lies in their application as versatile building blocks for the synthesis of complex molecules with potential therapeutic applications. The chemoselective reactivity of the aldehyde in the presence of the ester (in the precursor) allows for a stepwise elaboration of the molecule[1].

Building Block for Constrained Scaffolds

The rigid cyclopropane core can be used to position substituents in a well-defined spatial orientation, which is critical for optimizing interactions with a biological target. The aldehyde functionality serves as a key entry point for diversification. For example, it can undergo:

-

Wittig and Horner-Wadsworth-Emmons reactions to introduce alkenyl moieties.

-

Reductive amination with a wide array of primary and secondary amines to generate libraries of substituted aminomethylcyclopropanes.

-

Aldol and related C-C bond-forming reactions to build more complex carbon skeletons.

Synthesis of Bioactive Molecules

Derivatives of 1-Formylcyclopropanecarboxylate have been utilized in the synthesis of various pharmaceuticals[1]. The ability to chemoselectively react at the aldehyde allows for the introduction of pharmacophoric elements, while the carboxylate can be used as a handle for further modifications or as a key binding group.

The following workflow illustrates the general utility of Methyl 1-Formylcyclopropanecarboxylate in a drug discovery context.

Caption: General workflow for library synthesis.

Conclusion

1-Formylcyclopropane-1-carboxylic acid and its ester derivatives are highly valuable, yet perhaps underutilized, building blocks in medicinal chemistry. The combination of a rigid cyclopropane scaffold with two orthogonal and highly reactive functional groups provides a powerful platform for the synthesis of novel, conformationally constrained molecules. The established synthetic routes are robust and scalable, making these compounds readily accessible for drug discovery programs. As the demand for novel chemical matter continues to grow, the strategic application of such bifunctional building blocks will undoubtedly play an increasingly important role in the development of the next generation of therapeutics.

References

-

Ashida, Y., Kajimoto, S., Nakatsuji, H., & Tanabe, Y. (2016). Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Organic Syntheses, 93, 286-305. [Link]

-

Chemistry LibreTexts. (2023). Ozonolysis. [Link]

-

Wikipedia contributors. (2023). Ozonolysis. In Wikipedia, The Free Encyclopedia. [Link]

-

Master Organic Chemistry. (2023). Oxidative cleavage of alkenes to give ketones/carboxylic acids using ozone (O3). [Link]

Sources

Methodological & Application

Application Notes & Protocols: 1-Formylcyclopropane-1-carboxylic Acid in Asymmetric Catalysis

Abstract

This technical guide provides a comprehensive overview of 1-formylcyclopropane-1-carboxylic acid and its derivatives as versatile building blocks in asymmetric catalysis. Primarily focusing on the well-established reactivity of the formylcyclopropane moiety, these notes detail its role as a substrate in organocatalyzed enantioselective ring-opening and cycloaddition reactions. We provide detailed, field-proven protocols for these transformations, emphasizing the mechanistic rationale behind experimental choices. Furthermore, this guide explores the potential applications of the bifunctional nature of 1-formylcyclopropane-1-carboxylic acid, postulating its utility as a novel chiral ligand or bifunctional catalyst. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of strained ring systems for the synthesis of complex chiral molecules.

Introduction: The Potential of Strained Ring Systems in Asymmetric Synthesis

Cyclopropane rings are prominent structural motifs in a multitude of biologically active molecules, including pharmaceuticals and agrochemicals.[1] Their inherent ring strain (approximately 28 kcal/mol) and unique electronic properties make them valuable synthetic intermediates.[2] Donor-acceptor (D-A) cyclopropanes, in particular, have emerged as powerful three-carbon synthons, readily undergoing a variety of transformations.[3][4] The presence of both an electron-donating and an electron-withdrawing group polarizes the cyclopropane bonds, facilitating controlled ring-opening reactions under mild conditions.[3]

1-Formylcyclopropane-1-carboxylic acid represents a unique class of D-A cyclopropanes, possessing both a formyl group (an electrophilic handle and a precursor for iminium ion formation) and a carboxylic acid (a potential directing group, ligand, or nucleophile). While the asymmetric catalysis of formylcyclopropanes has been extensively studied, the specific applications of the bifunctional 1-formylcyclopropane-1-carboxylic acid are an emerging area of research. This guide will first detail the established synthetic utility of its ester analogue, methyl 1-formylcyclopropanecarboxylate, and then delve into the prospective applications of the parent carboxylic acid.

Synthesis of 1-Formylcyclopropane-1-carboxylic Acid and its Ester

The synthesis of the title compound and its derivatives can be achieved through established organic chemistry methodologies. A reliable, multi-step synthesis starting from commercially available materials is outlined below.

Proposed Synthesis of 1-Formylcyclopropane-1-carboxylic Acid

A plausible synthetic route to 1-formylcyclopropane-1-carboxylic acid commences with the cyclopropanation of a malonic ester derivative, followed by functional group manipulation.

Caption: Iminium ion catalysis in formylcyclopropane ring-opening.

Protocol: Enantioselective Ring-Opening with Thiophenol

This protocol is adapted from established procedures for the ring-opening of formylcyclopropanes. [5]

-

To a vial containing a magnetic stir bar, add the chiral diarylprolinol silyl ether catalyst (e.g., (S)-diphenylprolinol TMS ether, 0.02 mmol, 10 mol%).

-

Add the solvent (e.g., toluene, 1.0 mL).

-

Add the formylcyclopropane substrate (0.2 mmol, 1.0 equiv).

-

Add the nucleophile (e.g., thiophenol, 0.24 mmol, 1.2 equiv).

-

Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 12-24 hours).

-

Upon completion, concentrate the reaction mixture and purify by flash column chromatography on silica gel to yield the chiral ring-opened product.

| Component | Typical Loading | Purpose |

| Formylcyclopropane | 1.0 equiv | Substrate |

| Chiral Catalyst | 5-20 mol% | Enantiocontrol |

| Nucleophile | 1.1-1.5 equiv | Ring-opening agent |

| Solvent | 0.1-0.5 M | Reaction medium |

Asymmetric [3+2] Cycloaddition Reactions

Formylcyclopropanes can also act as three-carbon synthons in formal [3+2] cycloaddition reactions to construct five-membered carbocycles and heterocycles. [6]The reaction proceeds through a similar iminium ion activation, followed by a vinylogous Michael addition and subsequent ring closure.

Protocol: Asymmetric [3+2] Cycloaddition with an α,β-Unsaturated Aldehyde

This protocol is based on the work of Wang and coworkers. [7]

-

To a solution of the α,β-unsaturated aldehyde (0.25 mmol) in dichloromethane (1.0 mL) at room temperature, add the chiral secondary amine catalyst (e.g., diphenylprolinol TMS ether, 20 mol%).

-

Add the formylcyclopropane derivative (0.50 mmol).

-

Stir the reaction mixture at the specified temperature until the starting material is consumed (monitored by TLC).

-

Concentrate the reaction mixture and purify by flash chromatography to obtain the chiral cyclopentane derivative.

Future Outlook: 1-Formylcyclopropane-1-carboxylic Acid as a Bifunctional Tool

The presence of both a formyl and a carboxylic acid group on the same cyclopropane ring opens up intriguing possibilities for its use in novel catalytic systems.

As a Chiral Ligand in Transition Metal Catalysis

The carboxylic acid moiety can serve as an anchor to a metal center, while the chiral backbone of the cyclopropane could induce enantioselectivity. The formyl group could either be a non-participating spectator or could be involved in secondary interactions.

Diagram: Potential Coordination Modes

Caption: Hypothetical bidentate coordination to a metal center.

As a Bifunctional Organocatalyst

The molecule itself has the potential to act as a bifunctional organocatalyst. The carboxylic acid can act as a Brønsted acid to activate an electrophile, while the formyl group, after conversion to a chiral amine, could engage in enamine or iminium ion catalysis. This dual activation strategy is a powerful concept in modern asymmetric catalysis. [2][8]

Conclusion

1-Formylcyclopropane-1-carboxylic acid and its derivatives are highly valuable and versatile building blocks in asymmetric catalysis. The established reactivity of the formylcyclopropane unit as a substrate in enantioselective ring-opening and cycloaddition reactions provides robust methods for the synthesis of complex chiral molecules. The protocols detailed herein offer reliable starting points for researchers exploring these transformations. The true potential of 1-formylcyclopropane-1-carboxylic acid, however, may lie in its future application as a novel bifunctional ligand or organocatalyst. Further research in this area is warranted and promises to unveil new and powerful catalytic systems.

References

-

Xie, H., Zu, L., Li, H., Wang, J., & Wang, W. (2007). Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. Journal of the American Chemical Society, 129(35), 10886–10894. [Link]

-

Ashida, Y., Kajimoto, S., Nakatsuji, H., & Tanabe, Y. (2016). Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Organic Syntheses, 93, 286–305. [Link]

-

Moya, J. F., Rosales, C., Fernández, I., & Khiar, N. (2018). Pyrene-tagged carbohydrate-based mixed P/S ligand: spacer effect on the Rh(i)-catalyzed hydrogenation of methyl α-acetamidocinnamate. Organic & Biomolecular Chemistry, 16(4), 545-553. [Link]

-

Sibi, M. P., & Stanley, L. M. (2007). Asymmetric Synthesis of Three-Membered Rings. In Asymmetric Synthesis of Three-Membered Rings (pp. 1-140). Wiley-VCH. [Link]

-

Xie, H., Zu, L., Li, H., Wang, J., & Wang, W. (2007). Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. Journal of the American Chemical Society, 129(35), 10886–10894. [Link]

-

Reyes, E., Uria, U., Prieto, L., Carrillo, L., & Vicario, J. L. (2024). Organocatalysis as an enabling tool for enantioselective ring-opening reactions of cyclopropanes. Chemical Communications, 60(57), 7288–7298. [Link]

-

Organic Chemistry with Victor. (2023, April 9). Synthesis of Cyclopropanecarboxylic Acid [Video]. YouTube. [Link]

-

Waseda University. (n.d.). Asymmetric Cycloaddition Reactions. [Link]

-

Reyes, E., Uria, U., Prieto, L., Carrillo, L., & Vicario, J. L. (2024). Organocatalysis as an enabling tool for enantioselective ring-opening reactions of cyclopropanes. Chemical Communications, 60(57), 7288–7298. [Link]

-

Marek, I., & Simaan, S. (2010). Transition Metal Chemistry of Cyclopropenes and Cyclopropanes. Chemical Reviews, 110(7), 4437–4484. [Link]

-

Hussain, A., Peraka, S., & Ramachary, D. B. (2023). Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications. The Journal of Organic Chemistry, 88(23), 16047–16064. [Link]

-

Gaikwad, P. S., et al. (2018). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC. [Link]

-

Waseda University. (n.d.). Asymmetric Cycloaddition Reactions. [Link]

-

de Meijere, A., & Kozhushkov, S. I. (2021). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews, 121(3), 1391–1487. [Link]

-

Maruoka, K. (2010). Unique properties of chiral biaryl-based secondary amine catalysts for asymmetric enamine catalysis. Chemical Science, 1(2), 147-152. [Link]

-

ResearchGate. (n.d.). Carboxylic acids and their role in a directing group approach. [Link]

-

ResearchGate. (n.d.). Examples of chiral carboxylic acids used in asymmetric catalysis. [Link]

-

Ye, J., et al. (2016). Asymmetric cycloaddition reactions catalyzed by bifunctional thiourea and squaramide organocatalysts: recent advances. Catalysis Science & Technology, 6(12), 4026-4042. [Link]

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. tangyong.sioc.ac.cn [tangyong.sioc.ac.cn]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes [organic-chemistry.org]

- 8. Asymmetric organocatalytic reactions by bifunctional amine-thioureas - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Investigating 1-Formylcyclopropane-1-carboxylic Acid as a Novel Agrochemical Agent

Disclaimer: 1-Formylcyclopropane-1-carboxylic acid is not currently a recognized or registered agrochemical. This document is intended for research and development purposes and presents a scientifically-grounded, hypothetical framework for its investigation based on its structural similarity to known bioregulators. All protocols are for investigational use only.

Introduction: The Case for a New Cyclopropane Carboxylic Acid Derivative

The cyclopropane ring is a privileged scaffold in agrochemical design, imparting unique conformational rigidity and metabolic stability to active ingredients.[1][2] Its presence in highly potent insecticides, such as pyrethroids, and its central role in the biosynthesis of the plant hormone ethylene underscore its significance.[3][4] The immediate precursor to ethylene is 1-aminocyclopropane-1-carboxylic acid (ACC), a molecule whose exogenous application is harnessed for various agricultural purposes, from crop thinning to modulating stress responses.[5][6][7]

This application note explores the potential of a novel, yet uncharacterized structural analog: 1-Formylcyclopropane-1-carboxylic acid . By replacing the amino group of ACC with a formyl group, we venture into uncharted territory, postulating that this modification could elicit unique biological activities relevant to agriculture. We hypothesize that this molecule could act as a modulator of the ethylene biosynthesis pathway, potentially serving as a substrate, inhibitor, or pro-drug for ethylene-related responses. This guide provides the theoretical framework and detailed experimental protocols for researchers to investigate the agrochemical potential of this intriguing compound.

Part 1: Postulated Mechanism of Action

The biological activity of ACC is intrinsically linked to its role as the direct precursor of ethylene.[8][9] The biosynthesis of ethylene from S-adenosyl-L-methionine (SAM) is a two-step process catalyzed by ACC synthase (ACS) and ACC oxidase (ACO).[10] We postulate that 1-Formylcyclopropane-1-carboxylic acid could interact with this pathway in several ways:

-

As an ACC Mimic: The formyl group, while electronically different from an amino group, may still allow the molecule to bind to the active site of ACC oxidase (ACO). Depending on the binding kinetics, it could act as:

-

A substrate , being converted to a novel volatile compound with its own biological activity.

-

A competitive inhibitor , blocking the conversion of endogenous ACC to ethylene, thereby reducing ethylene-mediated effects like senescence or fruit ripening.

-

-

As a Pro-drug: It is conceivable that in planta, the formyl group could be enzymatically converted to an amino group, thereby releasing ACC and inducing a controlled, delayed ethylene response.

-

As an Ethylene-Independent Signaling Molecule: Recent research has shown that ACC itself can act as a signaling molecule independent of ethylene.[11] 1-Formylcyclopropane-1-carboxylic acid could potentially trigger similar or novel signaling cascades.

The following diagram illustrates the canonical ethylene biosynthesis pathway and the potential points of interaction for our target molecule.

Caption: Postulated interaction of 1-Formylcyclopropane-1-carboxylic acid with the ethylene biosynthesis pathway.

Part 2: Synthesis and Formulation Considerations

Synthesis Overview

The synthesis of 1-Formylcyclopropane-1-carboxylic acid is not described in the current literature. However, established methods for the synthesis of related cyclopropane carboxylic acids can be adapted.[12][13][14][15] A potential synthetic route could involve the cyclopropanation of a suitable precursor followed by functional group manipulation to introduce the formyl and carboxylic acid moieties.

Formulation

For initial biological screening, the compound should be dissolved in a suitable solvent system. A stock solution in DMSO or ethanol is recommended for in vitro assays. For whole-plant assays, a water-soluble formulation is preferable. This can be achieved by converting the carboxylic acid to a salt (e.g., with potassium hydroxide) or by using a suitable surfactant and co-solvent system.

| Formulation Type | Components | Application | Rationale |

| Stock Solution (100 mM) | 1-Formylcyclopropane-1-carboxylic acid, DMSO | In vitro assays | High concentration for serial dilutions. DMSO is a common solvent for biological screening. |

| Aqueous Solution (for spraying) | 1-Formylcyclopropane-1-carboxylic acid, Water, Surfactant (e.g., Tween-20 at 0.05% v/v) | Whole-plant bioassays | Ensures even coverage and uptake by plant tissues. The surfactant reduces surface tension. |

| Root Drench Solution | 1-Formylcyclopropane-1-carboxylic acid, Water | Soil application studies | Allows for uptake by the root system to study systemic effects. |

Part 3: Experimental Protocols

The following protocols are designed to systematically evaluate the biological activity of 1-Formylcyclopropane-1-carboxylic acid.

Protocol 1: In Vitro ACC Oxidase (ACO) Activity Assay

Objective: To determine if 1-Formylcyclopropane-1-carboxylic acid acts as a substrate or inhibitor of ACO.

Materials:

-

Recombinant or purified ACO enzyme

-

ACC (substrate)

-

1-Formylcyclopropane-1-carboxylic acid (test compound)

-

Assay buffer (e.g., MOPS buffer with FeSO₄, sodium ascorbate, and NaHCO₃)

-

Gas-tight vials

-

Gas chromatograph (GC) equipped with a flame ionization detector (FID) for ethylene measurement

Procedure:

-

Prepare a reaction mixture in a gas-tight vial containing the assay buffer and ACO enzyme.

-

Add either ACC (positive control), 1-Formylcyclopropane-1-carboxylic acid, or a combination of both at various concentrations. A vehicle control (buffer only) should also be included.

-

Seal the vials and incubate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 1 hour).

-

After incubation, take a headspace sample using a gas-tight syringe and inject it into the GC-FID to quantify the ethylene produced.

-

Data Analysis:

-

If the test compound produces ethylene, it is a substrate.

-

If the test compound reduces the amount of ethylene produced from ACC, it is an inhibitor. Calculate the IC₅₀ value.

-

Protocol 2: Triple Response Assay in Etiolated Seedlings

Objective: To assess the in vivo ethylene-like activity of 1-Formylcyclopropane-1-carboxylic acid. The "triple response" in etiolated dicot seedlings (inhibition of hypocotyl and root elongation, radial swelling of the hypocotyl, and exaggeration of the apical hook) is a classic bioassay for ethylene action.

Materials:

-

Seeds of a suitable dicot plant (e.g., Arabidopsis thaliana or mung bean)

-

Gas-tight containers (e.g., glass jars with sealed lids)

-

Growth medium (e.g., 0.8% agar in water)

-

ACC (positive control)

-

1-Formylcyclopropane-1-carboxylic acid

Procedure:

-

Sterilize and sow seeds on the surface of the agar medium in petri dishes.

-

Allow seeds to germinate in the light for 24 hours.

-

Transfer the petri dishes to the gas-tight containers.

-